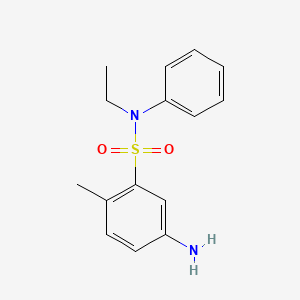

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de M7583 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas.

Métodos de producción industrial

La producción industrial de M7583 sigue una ruta sintética similar pero a mayor escala. Esto implica el uso de equipos y reactivos de grado industrial para producir el compuesto en cantidades a granel. El proceso se optimiza para la eficiencia, el rendimiento y la pureza, asegurando que el producto final cumpla con las especificaciones requeridas para la investigación y el uso clínico.

Análisis De Reacciones Químicas

Tipos de reacciones

M7583 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en M7583.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

M7583 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.

Biología: Investigado por sus efectos en los procesos celulares y los mecanismos de señalización.

Medicina: Explorado como un posible agente terapéutico para el tratamiento de malignidades de células B y otras enfermedades.

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas.

Mecanismo De Acción

M7583 ejerce sus efectos inhibiendo irreversiblemente la tirosina quinasa de Bruton. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación y supervivencia de las células B. El compuesto se une al sitio activo de la quinasa, evitando su fosforilación y activación posterior. Esto conduce a la supresión de los eventos de señalización posteriores, inhibiendo en última instancia el crecimiento y la supervivencia de las malignidades de células B .

Comparación Con Compuestos Similares

Compuestos similares

Ibrutinib: Otro inhibidor de la tirosina quinasa de Bruton utilizado en el tratamiento de malignidades de células B.

Acalabrutinib: Un inhibidor de la tirosina quinasa de Bruton de segunda generación con mejor selectividad y reducción de los efectos fuera del objetivo.

Zanubrutinib: Un inhibidor de la tirosina quinasa de Bruton altamente selectivo con mayor eficacia y perfiles de seguridad.

Singularidad de M7583

M7583 se destaca por su alta selectividad y potencia como inhibidor de la tirosina quinasa de Bruton. Ha demostrado una eficacia superior en modelos preclínicos en comparación con otros inhibidores, lo que lo convierte en un candidato prometedor para su posterior desarrollo y uso clínico .

Actividad Biológica

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is characterized by its unique chemical structure, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . It features an amino group, an ethyl substitution, and a phenyl group attached to a benzenesulfonamide backbone. This structural configuration is essential for its biological interactions.

Research indicates that this compound primarily functions as a kinase inhibitor, affecting various signal transduction pathways critical in cancer progression and viral replication. Specifically, it has been shown to inhibit enzymes involved in B-cell malignancies and other diseases by targeting specific kinases that regulate cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound interferes with kinase signaling pathways, which are crucial for tumor growth and survival.

- Antiviral Activity : Preliminary studies suggest it may inhibit the entry and replication of viruses such as influenza A by affecting viral mRNA processing .

Biological Activity Studies

Several studies have documented the biological activity of this compound:

- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, indicating potential as a therapeutic agent against hematological malignancies.

- Antiviral Efficacy : In vitro studies showed that the compound reduced viral mRNA levels in infected cells, suggesting its potential as an antiviral agent. For instance, it exhibited an IC50 of approximately 16.79 nM against influenza virus replication .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to cancer progression, such as lipoxygenases involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |

| 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |

| N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily industrial use |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

- Study on B-cell Malignancies : A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth and increased apoptosis in B-cell lymphoma models. The study highlighted the compound's potential as a targeted therapy for specific types of lymphoma.

- Influenza Virus Inhibition : Research conducted on A549 lung epithelial cells showed that the compound effectively decreased viral mRNA levels following influenza infection, supporting its role as a candidate for antiviral drug development .

Propiedades

IUPAC Name |

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in the synthesis of Acid Red P-L?

A1: this compound serves as a diazo component in the synthesis of Acid Red P-L []. It undergoes diazotization, a chemical reaction where its amine group (-NH2) is converted into a diazonium salt. This diazonium salt then reacts with another compound called γ-acid (7-hydroxynaphthalene-2-sulfonic acid) in an acidic environment through an azo coupling reaction. This coupling results in the formation of the azo dye, Acid Red P-L.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the provided research abstract [] focuses on the synthesis process and doesn't delve into the detailed structural characterization of this compound, we can infer some information from its name and role in the reaction. It is an aromatic sulfonamide compound with an amine group at the 5th position of the benzene ring. Additionally, it has N-ethyl and 2-methyl substituents, as well as a phenyl group attached to the sulfonamide nitrogen. Further spectroscopic analyses like NMR and mass spectrometry would be needed for a complete characterization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.